molecular formula C26H34ClN3O4 B611628 Valemetostat CAS No. 1809336-39-7

Valemetostat

货号: B611628
CAS 编号: 1809336-39-7
分子量: 488.0 g/mol
InChI 键: SSDRNUPMYCFXGM-ZZHSESOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 瓦乐美替斯塔的合成涉及多个步骤,从制备核心苯并二恶烷结构开始。关键步骤包括:

  • 苯并二恶烷环的形成。
  • 引入氯和二甲基氨基。
  • 与吡啶衍生物偶联形成最终产物。

工业生产方法: 瓦乐美替斯塔的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

化学反应分析

反应类型: 瓦乐美替斯塔经历各种化学反应,包括:

    还原: 涉及去除氧原子或添加氢原子。

    取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件:

    氧化: 常用试剂包括高锰酸钾和三氧化铬。

    还原: 常用试剂包括氢化锂铝和硼氢化钠。

    取代: 常用试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .

科学研究应用

Adult T-Cell Leukemia/Lymphoma (ATL)

Valemetostat has shown promising efficacy in patients with relapsed or refractory ATL. A pivotal phase 2 study reported an objective response rate (ORR) of 48% among patients treated with this compound, demonstrating its potential as a therapeutic option for this aggressive malignancy . The study included patients with multiple prior treatment lines, indicating this compound's utility in heavily pretreated populations.

StudyPatient PopulationObjective Response RateComplete Response Rate
Phase 2 ATL Study25 patients48%20%

Peripheral T-Cell Lymphoma (PTCL)

In another significant study, this compound was evaluated in patients with relapsed or refractory PTCL. The results indicated an ORR of 43.7% , with responses observed across various subtypes of PTCL . This study further solidified this compound's role as a potential first-in-class treatment for PTCL.

StudyPatient PopulationObjective Response RateComplete Response Rate
VALENTINE-PTCL01119 patients43.7%14.3%

B-Cell Non-Hodgkin Lymphomas (NHL)

This compound has also been investigated for its efficacy in B-cell NHLs, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). A phase 1 trial demonstrated encouraging clinical activity, with durable responses observed in several patients . The safety profile was manageable, with cytopenias being the most common treatment-related adverse events.

StudyPatient PopulationObjective Response RateDuration of Response
Phase 1 NHL StudyVarious B-NHLsNot specified> 1.5 years

Case Study: ATL Treatment

In a notable case from the phase 2 trial for ATL, a patient previously treated with mogamulizumab achieved a complete response after receiving this compound. This underscores the drug's potential effectiveness even in challenging cases where other therapies have failed .

Case Study: PTCL Treatment

Another patient from the VALENTINE-PTCL01 study experienced significant tumor reduction after treatment with this compound, highlighting its therapeutic promise for PTCL patients who have limited options available .

Safety Profile

The safety profile of this compound is characterized by manageable adverse effects. Common treatment-emergent adverse events include:

  • Thrombocytopenia
  • Anemia
  • Neutropenia
  • Alopecia
  • Dysgeusia

These side effects were generally manageable and did not necessitate discontinuation of therapy in most cases .

作用机制

瓦乐美替斯塔通过抑制组蛋白赖氨酸 N-甲基转移酶 EZH1 和 EZH2 发挥作用。这些酶催化组蛋白 H3 (H3K27me3) 上赖氨酸 27 的三甲基化,这是一种参与基因沉默的关键表观遗传标记。 通过抑制这些酶,瓦乐美替斯塔降低了 H3K27me3 的水平,导致肿瘤抑制基因的重新激活和癌细胞生长的抑制 .

类似化合物:

    替泽美替斯塔: 另一种用于治疗某些癌症的 EZH2 抑制剂。

    GSK126: 一种选择性 EZH2 抑制剂,在癌症治疗中具有类似的应用。

瓦乐美替斯塔的独特性: 瓦乐美替斯塔独特之处在于它对 EZH1 和 EZH2 的双重抑制,与仅针对这些酶中的一种的其它抑制剂相比,它提供了更广泛的活性谱。 这种双重抑制在 EZH1 和 EZH2 均与之相关的癌症中特别有利 .

瓦乐美替斯塔是一种很有希望的治疗剂,在治疗各种癌症方面具有巨大的潜力。其独特的作用机制和广泛的应用使其成为研究和临床环境中的一种有价值的化合物。

相似化合物的比较

    Tazemetostat: Another EZH2 inhibitor used for the treatment of certain cancers.

    GSK126: A selective EZH2 inhibitor with similar applications in cancer therapy.

Uniqueness of Valemetostat: this compound is unique in its dual inhibition of both EZH1 and EZH2, providing a broader spectrum of activity compared to other inhibitors that target only one of these enzymes. This dual inhibition is particularly beneficial in cancers where both EZH1 and EZH2 are implicated .

This compound represents a promising therapeutic agent with significant potential in the treatment of various cancers. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.

生物活性

Valemetostat (DS-3201) is a novel, oral, dual inhibitor of enhancer of zeste homolog 2 (EZH2) and EZH1, currently under investigation for its efficacy in treating various hematological malignancies. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, pharmacokinetics, and safety profiles.

This compound targets the epigenetic regulation of gene expression by inhibiting the enzymatic activity of EZH1 and EZH2. These enzymes are part of the Polycomb Repressive Complex 2 (PRC2), which is involved in histone methylation and transcriptional repression. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and subsequent antitumor effects, particularly in cancers characterized by dysregulated methylation processes.

Phase 1 Trials

  • Study Design : The initial phase 1 trials assessed the safety, tolerability, and pharmacokinetics of this compound in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) and other hematological malignancies. Participants received escalating doses to determine the maximum tolerated dose (MTD) and pharmacokinetic parameters.
  • Results : this compound was well tolerated at doses up to 200 mg/day, with treatment-emergent adverse events primarily being mild to moderate in severity. Key pharmacokinetic findings indicated a dose-proportional increase in plasma concentration and area under the curve (AUC) with single ascending doses .

Phase 2 Trials

  • Adult T-Cell Leukemia/Lymphoma (ATL) : A pivotal phase 2 trial evaluated this compound in patients with relapsed/refractory ATL. Patients received a daily oral dose of 200 mg until disease progression or unacceptable toxicity occurred.
    • Overall Response Rate (ORR) : The trial reported an ORR of 30.5% to 65.9% , including complete and partial remissions. Notably, patients pretreated with mogamulizumab had an ORR of 45.8% .
    • Adverse Events : Common treatment-emergent adverse events included thrombocytopenia, anemia, and neutropenia, but these were manageable and did not necessitate discontinuation of treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption and metabolism:

  • Bioavailability : Studies indicate that the maximum plasma concentration (C_max) and AUC are significantly affected by food intake; administration under fasted conditions is recommended for optimal absorption .
  • Elimination Half-Life : The elimination half-life supports once-daily dosing, facilitating patient compliance.

Case Studies

Several case studies have highlighted this compound's potential:

  • Case Study in R/R NHL : A patient with heavily pretreated R/R NHL exhibited a significant reduction in tumor burden after initiating this compound therapy, demonstrating durable clinical responses over an extended follow-up period.
  • Combination Therapy : Ongoing trials are investigating this compound in combination with other agents such as rituximab and lenalidomide to enhance therapeutic efficacy against resistant malignancies .

Summary Table of Clinical Findings

Study TypePopulationDoseORR (%)Common AEs
Phase 1R/R NHLEscalatingN/AMild to moderate cytopenias
Phase 2 ATLR/R ATL200 mg/day30.5 - 65.9Thrombocytopenia, anemia
Combination TrialR/R NHL with RituximabTBDTBDTBD

属性

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDRNUPMYCFXGM-ZZHSESOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809336-39-7
Record name Valemetostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALEMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。